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Compound of Interest

Compound Name: 2-Ethoxypyridine-3-boronic acid

Cat. No.: B151131 Get Quote

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Ethoxypyridine-3-
boronic acid

Abstract
This technical guide provides a comprehensive overview of 2-Ethoxypyridine-3-boronic acid
(C₇H₁₀BNO₃), a versatile heterocyclic organoboron compound. It is designed for researchers,

scientists, and professionals in drug development and organic synthesis. The document details

a robust synthetic protocol, thorough characterization methodologies, and critical applications,

with a focus on the Suzuki-Miyaura cross-coupling reaction. The underlying scientific principles

and rationale for experimental choices are elucidated to provide a field-proven perspective on

handling and utilizing this valuable chemical building block.

Introduction: The Significance of 2-Ethoxypyridine-
3-boronic acid
Heterocyclic boronic acids are foundational pillars in modern synthetic chemistry, largely due to

their pivotal role in palladium-catalyzed cross-coupling reactions. Among these, 2-
Ethoxypyridine-3-boronic acid has emerged as a particularly valuable reagent. Its unique

electronic and structural properties make it an indispensable building block for constructing

complex molecular architectures.

This compound is extensively used in:
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Drug Development: It serves as a key intermediate in the synthesis of biologically active

molecules and pharmaceutical candidates targeting a range of diseases.[1][2] The boronic

acid functional group itself is of growing interest in medicinal chemistry, with several FDA-

approved drugs, like Bortezomib, featuring this moiety.[2][3][4] The pyridine core is a

common scaffold in many pharmaceuticals.

Organic Synthesis: Its primary application is in Suzuki-Miyaura cross-coupling reactions to

form carbon-carbon bonds, a process vital for creating agrochemicals and fine chemicals.[1]

[5]

Materials Science: The compound contributes to the development of advanced materials,

including specialized polymers and nanomaterials.[1]

The stability, versatile reactivity, and relatively low toxicity of boronic acids contribute to their

widespread adoption.[3] This guide aims to equip researchers with the necessary knowledge to

effectively synthesize, characterize, and apply 2-Ethoxypyridine-3-boronic acid in their work.

Physicochemical and Structural Properties
Accurate identification begins with understanding the fundamental properties of the compound.
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Property Value Source

IUPAC Name
(2-ethoxypyridin-3-yl)boronic

acid
[6]

CAS Number 854373-97-0 [6]

Molecular Formula C₇H₁₀BNO₃ [6]

Molecular Weight 166.97 g/mol [6]

Appearance
White to pale brown

powder/crystalline solid
[7][8]

Melting Point 101.5-107.5 °C [7][9]

SMILES CCOC1=NC=CC=C1B(O)O [6][7]

InChIKey
FXUMKSCYKPOZOO-

UHFFFAOYSA-N
[6][7]

Synthesis of 2-Ethoxypyridine-3-boronic acid
The synthesis of aryl and heteroaryl boronic acids is well-established, with the Miyaura

borylation reaction being a prominent and reliable method. This pathway typically involves the

palladium-catalyzed reaction of a halide with a diboron reagent. For 2-Ethoxypyridine-3-
boronic acid, the logical precursor is 3-bromo-2-ethoxypyridine.

Synthetic Workflow Diagram
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Reaction Setup

Reaction

Workup & Purification

Oven-dried Schlenk flask

Add:
- 3-Bromo-2-ethoxypyridine

- Bis(pinacolato)diboron (B₂pin₂)
- Potassium Acetate (KOAc)

Add Pd(dppf)Cl₂ catalyst

Add anhydrous 1,4-Dioxane

Evacuate and backfill with N₂/Ar

Heat reaction mixture
(e.g., 80-90 °C)

Monitor progress via TLC/GC-MS

Cool to room temperature

Dilute with EtOAc, filter through Celite

Wash with water and brine

Dry organic layer (e.g., Na₂SO₄)

Concentrate under reduced pressure

Purify via Column Chromatography

Yields 2-Ethoxypyridine-3-boronic acid pinacol ester

Acidic Hydrolysis to yield Boronic Acid

Click to download full resolution via product page

Caption: Workflow for the Miyaura Borylation Synthesis of 2-Ethoxypyridine-3-boronic acid.
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Detailed Experimental Protocol
This protocol describes the synthesis of the pinacol ester, a common, stable intermediate that

can be readily hydrolyzed to the final boronic acid.

Materials:

3-Bromo-2-ethoxypyridine

Bis(pinacolato)diboron (B₂pin₂)

Potassium acetate (KOAc), anhydrous

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

1,4-Dioxane, anhydrous

Ethyl acetate (EtOAc)

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or

Nitrogen), combine 3-bromo-2-ethoxypyridine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv),

and anhydrous potassium acetate (1.5 equiv).

Rationale: The inert atmosphere is critical to prevent the degradation of the palladium

catalyst and other reagents. Potassium acetate acts as the base required for the catalytic

cycle.[10]

Catalyst and Solvent Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 equiv), to the

flask. Subsequently, add anhydrous 1,4-dioxane via syringe.

Rationale: Pd(dppf)Cl₂ is a robust and efficient catalyst for borylation reactions.[10][11]

Anhydrous dioxane is used as it is a polar aprotic solvent that effectively dissolves the

reagents and is stable at the required reaction temperatures.
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Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction's

progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass

Spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a

pad of Celite to remove the catalyst and inorganic salts.

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and

brine.

Rationale: This removes residual potassium acetate and other water-soluble impurities.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure.

Purification: Purify the resulting crude oil or solid by column chromatography on silica gel to

yield the 2-ethoxypyridine-3-boronic acid pinacol ester.

Hydrolysis (Optional): The pinacol ester can be hydrolyzed to the free boronic acid by stirring

with an aqueous acid (e.g., HCl) followed by extraction.

Spectroscopic Characterization
Verifying the identity and purity of the synthesized product is paramount. A combination of

NMR, IR, and Mass Spectrometry provides a comprehensive characterization profile.

Characterization Workflow Diagram
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NMR Spectroscopy IR Spectroscopy Mass Spectrometry

Synthesized Product

¹H NMR
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¹³C NMR
(Carbon Skeleton)

FT-IR
(Functional Groups)

MS
(Molecular Weight)

Structure & Purity Confirmed

Click to download full resolution via product page

Caption: Standard workflow for the spectroscopic characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule.[12] Spectra

are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃.

Experimental Protocol:

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated

solvent. DMSO-d₆ is often preferred for boronic acids as it helps in observing the

exchangeable -OH protons.[12]

Instrumentation: Use a 300 MHz or higher field NMR spectrometer.

Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature using standard pulse

sequences.

Expected NMR Data:
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¹H NMR
Predicted Chemical Shift
(δ, ppm)

Multiplicity

CH₃ (ethoxy) ~1.4 triplet (t)

CH₂ (ethoxy) ~4.4 quartet (q)

Pyridine H-5 ~7.2 - 7.4 dd

Pyridine H-4 ~7.9 - 8.1 dd

Pyridine H-6 ~8.3 - 8.5 dd

B(OH)₂ 5.0 - 8.0 broad singlet (br s)

¹³C NMR Predicted Chemical Shift (δ, ppm)

CH₃ (ethoxy) ~14

CH₂ (ethoxy) ~62

C-B (C-3) ~125 (often not observed)

Pyridine C-5 ~128

Pyridine C-4 ~145

Pyridine C-6 ~150

Pyridine C-2 ~165

Note: Chemical shifts are predictions and can vary based on solvent and concentration. The

boronic acid protons are exchangeable and their signal can be broad and variable.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
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Functional Group
Expected Wavenumber
(cm⁻¹)

Vibration Type

O-H (boronic acid) 3200 - 3600 (broad) Stretching

C-H (aromatic) 3000 - 3100 Stretching

C-H (aliphatic) 2850 - 3000 Stretching

C=N, C=C (pyridine) 1400 - 1600 Stretching

B-O 1310 - 1350 Stretching[13]

C-O (ethoxy) 1050 - 1250 Stretching

Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the synthesized compound. Electrospray

ionization (ESI) is a common technique for this type of analysis.

Ion Expected m/z Notes

[M+H]⁺ 168.08 Protonated molecule

[M+Na]⁺ 190.06 Sodium adduct

[M-H]⁻ 166.07 Deprotonated molecule

Note: Boronic acids can sometimes form dimers or trimers (boroxines), which may be observed

in the mass spectrum.[14][15]

Application in Suzuki-Miyaura Cross-Coupling
The premier application of 2-Ethoxypyridine-3-boronic acid is as a nucleophilic partner in the

Suzuki-Miyaura cross-coupling reaction to form biaryl structures.[1]

Suzuki-Miyaura Catalytic Cycle
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Suzuki-Miyaura Catalytic Cycle

Pd(0)L₂
(Active Catalyst)
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Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
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General Protocol for Suzuki-Miyaura Coupling
Materials:

2-Ethoxypyridine-3-boronic acid (1.2 equiv)

Aryl or heteroaryl halide (e.g., bromobenzene) (1.0 equiv)

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)

Base (e.g., K₂CO₃, Cs₂CO₃, or Na₃PO₄) (2.0 equiv)

Solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O)

Procedure:

Setup: To a flask, add the aryl halide, 2-Ethoxypyridine-3-boronic acid, and the base.

Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

Catalyst and Solvent: Add the palladium catalyst, followed by the degassed solvent system.

Reaction: Heat the mixture (typically 80-110 °C) with stirring until the reaction is complete

(monitored by TLC or LC-MS).

Workup: After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate) and

wash with water. The organic layer is then dried and concentrated.

Purification: The crude product is purified by column chromatography or recrystallization.

Safety and Handling
As with all laboratory chemicals, proper safety precautions are essential.

Hazards: 2-Ethoxypyridine-3-boronic acid is known to cause skin irritation (H315), serious

eye irritation (H319), and may cause respiratory irritation (H335).[6]

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective

equipment (PPE), including safety goggles, gloves, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place away from moisture and

strong oxidizing agents.

Conclusion
2-Ethoxypyridine-3-boronic acid is a high-value synthetic intermediate with significant

applications in pharmaceutical and materials science. Its utility, primarily driven by its

effectiveness in Suzuki-Miyaura cross-coupling reactions, makes it a cornerstone for the

synthesis of complex organic molecules. This guide provides a robust framework for its

synthesis via Miyaura borylation and comprehensive characterization through modern

spectroscopic techniques. By understanding the rationale behind the experimental protocols

and the compound's chemical behavior, researchers can confidently and safely integrate this

versatile building block into their synthetic programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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